Cannflavin A

Vue d'ensemble

Description

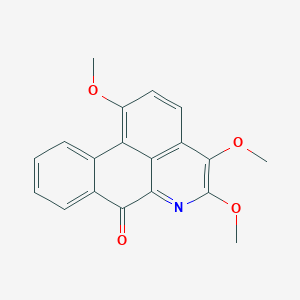

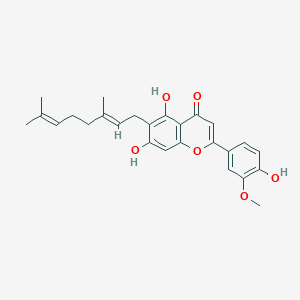

Cannflavin A is a type of flavone, a subgroup of the wider flavonoid group found across the plant kingdom . It is unique to the cannabis plant and is categorized as a flavonoid . It has been found in strains of Cannabis and hemp . Cannflavin A is known for its biological activities, including the inhibition of amyloid β (Aβ) fibrillisation and neurotoxicity of relevance to Alzheimer’s disease .

Synthesis Analysis

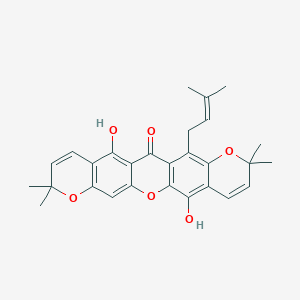

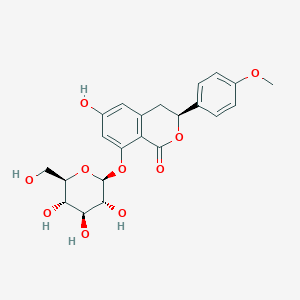

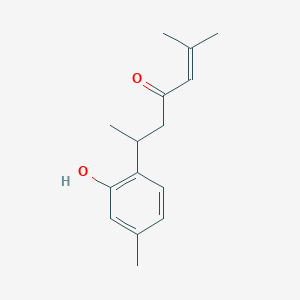

The biosynthesis of cannflavins A involves a combination of phylogenomic and biochemical approaches. An aromatic prenyltransferase from C. sativa (CsPT3) was identified that catalyzes the regiospecific addition of either geranyl diphosphate (GPP) or dimethylallyl diphosphate (DMAPP) to the methylated flavone, chrysoeriol, to produce cannflavins A .Molecular Structure Analysis

Cannflavin A has a molecular formula of C26H28O6 . Its IUPAC name is 6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one . The molecular weight of Cannflavin A is 436.5 g/mol .Chemical Reactions Analysis

Cannflavin A has been studied for its reactions with other compounds. For instance, it has been found to have potential synergistic cytotoxic effects when combined with gemcitabine, cisplatin, and cannabinoids .Physical And Chemical Properties Analysis

Cannflavin A has a molecular weight of 436.5 g/mol . It has a XLogP3-AA value of 6.4, indicating its lipophilicity .Applications De Recherche Scientifique

Anti-Inflammatory Applications

Cannflavin A has been identified as a potent anti-inflammatory agent. A study highlights its role as a TAK1 inhibitor , which is significant in the development of targeted therapies for inflammation-related diseases . This is particularly relevant for conditions like rheumatoid arthritis , where Cannflavin A could offer a more effective treatment strategy by modulating inflammatory signaling pathways .

Neuroprotective Effects

Research indicates that Cannflavin A may have neuroprotective effects by inhibiting the enzyme Kynurenine-3-Monooxygenase (KMO) . KMO is involved in the neurotoxic kynurenine pathway, and its inhibition is considered a therapeutic strategy against neuroinflammatory and neurodegenerative diseases. Cannflavin A’s ability to inhibit KMO suggests potential applications in treating these disorders .

Pain Management

Cannflavin A has been found to have pain-relieving properties. Its anti-inflammatory benefits are reported to be 30 times more effective than Aspirin . This suggests a significant potential for Cannflavin A in the development of new pain management therapies, especially for individuals who may not respond well to traditional painkillers.

Mécanisme D'action

Target of Action:

Cannflavin A interacts with specific receptors in the body. Although it’s not a classical cannabinoid receptor, it modulates the endocannabinoid system (ECS). The ECS comprises two primary receptors: CB1 and CB2. Cannflavin A may bind to these receptors or other non-cannabinoid receptors, influencing various cellular processes .

Mode of Action:

Cannflavin A exerts its effects by inducing or inhibiting signaling cascades. It has been shown to have antiproliferative, apoptotic, anti-migratory, and anti-invasive effects on cancer cells. By interacting with its targets, it can alter cellular behavior and promote cell death or inhibit cancer progression .

Biochemical Pathways:

The affected pathways include cell proliferation, migration, invasion, angiogenesis, autophagy, and apoptosis. Cannflavin A’s modulation of these pathways contributes to its anti-cancer properties. For example, it reduces the proliferation of bladder transitional cell carcinoma lines and inhibits Aβ1-42 aggregation .

Result of Action:

At the molecular level, Cannflavin A activates apoptosis (cell death) via caspase-3 cleavage. It also influences neuroprotective pathways. In cancer cells, it disrupts processes necessary for tumor growth and metastasis .

Action Environment:

Environmental factors, such as pH, temperature, and oxidative stress, can affect Cannflavin A’s stability and efficacy. These factors may impact its therapeutic potential and need to be considered during drug development .

Safety and Hazards

Propriétés

IUPAC Name |

6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O6/c1-15(2)6-5-7-16(3)8-10-18-20(28)13-24-25(26(18)30)21(29)14-22(32-24)17-9-11-19(27)23(12-17)31-4/h6,8-9,11-14,27-28,30H,5,7,10H2,1-4H3/b16-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGFICMOCSIQMV-LZYBPNLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901336952 | |

| Record name | Cannaflavin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76735-57-4 | |

| Record name | Cannflavin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076735574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannaflavin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANNFLAVIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP8SR738HV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

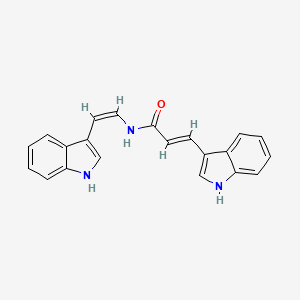

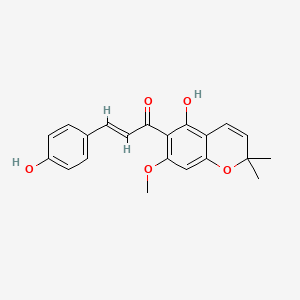

Feasible Synthetic Routes

Q & A

Q1: How does cannflavin A exert its anti-inflammatory effects?

A: Cannflavin A demonstrates anti-inflammatory effects through multiple pathways. Research suggests that it inhibits the production of pro-inflammatory mediators like chemokine (C-X-C motif) ligand 10 (CXCL10), interleukin 1 beta (IL-1β) and tumor necrosis factor-alpha (TNFα) in human macrophages by targeting Toll-like receptor 4 (TLR4) signaling. [] Additionally, studies show that cannflavin A can inhibit kynurenine-3-monooxygenase (KMO), an enzyme involved in the neurotoxic kynurenine pathway, potentially offering therapeutic benefits in neuroinflammatory and neurodegenerative diseases. []

Q2: What is the role of cannflavin A in modulating the TrkB signaling pathway?

A: Research indicates that cannflavin A can interfere with the tropomyosin receptor kinase B (TrkB) signaling pathway. Studies using mouse primary cortical neurons show that cannflavin A can prevent the accumulation of activity-regulated cytoskeleton-associated protein (Arc) upon TrkB stimulation by brain-derived neurotrophic factor (BDNF). [] This interference with TrkB signaling suggests a potential role for cannflavin A in influencing neuronal growth and survival.

Q3: What is the molecular formula and weight of cannflavin A?

A: Cannflavin A has the molecular formula C25H26O6 and a molecular weight of 422.47 g/mol. [, ]

Q4: What spectroscopic data is available for cannflavin A?

A: Comprehensive 1H- and 13C-NMR assignments for cannflavin A have been determined using various NMR techniques, including 1H-NMR, 13C-NMR, 1H-1H-COSY, HMQC, and HMBC. These analyses provide detailed structural information about the molecule. []

Q5: Are there specific formulation strategies to enhance cannflavin A's stability or bioavailability?

A5: While research on specific formulation strategies for cannflavin A is limited, encapsulation techniques or the use of specific carriers could potentially enhance its stability, solubility, and bioavailability.

Q6: What is the potential of cannflavin A as an anti-inflammatory agent?

A: Cannflavin A exhibits potent anti-inflammatory activity in various cell models, particularly by inhibiting the production of pro-inflammatory mediators like prostaglandin E2. [, ] This property makes it a promising candidate for developing novel anti-inflammatory therapies.

Q7: Are there other potential therapeutic applications for cannflavin A?

A: In addition to its anti-inflammatory and potential anticancer properties, cannflavin A has shown neuroprotective effects against amyloid beta-mediated neurotoxicity in PC12 cells. [] This finding suggests potential applications for neurodegenerative diseases.

Q8: Have computational methods been used to study cannflavin A?

A: Yes, molecular docking studies have been employed to investigate the interaction of cannflavin A with its potential targets, such as kynurenine-3-monooxygenase. [] These studies provide insights into the binding modes and molecular interactions that contribute to its biological activity.

Q9: What analytical methods are used to identify and quantify cannflavin A?

A: High-performance liquid chromatography (HPLC) coupled with various detectors, such as diode-array detection (DAD) and mass spectrometry (MS), are commonly used for the analysis of cannflavin A in Cannabis sativa extracts. [, , ] Gas chromatography (GC) coupled with MS is employed for analyzing volatile compounds in Cannabis sativa. []

Q10: What are the challenges in studying and developing cannflavin A for therapeutic use?

A: One challenge is the relatively low abundance of cannflavin A in Cannabis sativa plants. [] Developing efficient extraction and purification methods is crucial for obtaining sufficient quantities for research and potential therapeutic applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,3S,4S,5R,5'R,7R,10R)-3-acetyloxy-10-(hydroxymethyl)-4',4',5',16-tetramethyl-3',9,15-trioxospiro[11,12,13,14-tetrathia-8,16-diazatetracyclo[8.4.2.01,8.03,7]hexadecane-5,2'-oxolane]-4-yl] acetate](/img/structure/B1251934.png)

![(1S,17R)-13-bromo-4,6-dichloro-20-methyl-8,10,20,22-tetrazahexacyclo[15.7.0.01,9.02,7.011,16.017,21]tetracosa-2(7),3,5,8,11(16),12,14,21-octaene](/img/structure/B1251936.png)

![N-[(2S)-3-hydroxy-1-[[(2S)-1-[2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-7-methyloctanamide](/img/structure/B1251944.png)